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4-(2,6-Difluorophenyl)butan-2-amine

Cat. No.: B2702477
CAS No.: 1315373-41-1
M. Wt: 185.218
InChI Key: CIQBLRRBNYXOPL-UHFFFAOYSA-N
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Description

Contextualization of Difluorinated Phenylalkylamines in Contemporary Organic and Medicinal Chemistry Research

Difluorinated phenylalkylamines represent a privileged class of compounds in drug discovery and organic synthesis. The introduction of fluorine atoms into a phenylalkylamine scaffold can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov For instance, the presence of a difluorophenyl group can enhance a compound's ability to cross biological membranes and can block metabolic pathways, leading to a longer duration of action. researchgate.net In medicinal chemistry, these attributes are highly desirable for the development of new therapeutic agents. researchgate.net

The 2,6-difluorophenyl substitution pattern is of particular interest. The ortho-difluoro substitution can induce a specific conformational bias in the molecule, which may be crucial for selective interaction with enzymes or receptors. This substitution can also impact the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets. nih.gov

Rationale for Investigating 4-(2,6-Difluorophenyl)butan-2-amine as a Core Chemical Scaffold

The investigation of this compound as a core chemical scaffold is driven by the unique combination of its structural features. The butan-2-amine core provides a chiral center and a flexible alkyl chain, which are common features in many biologically active molecules. This scaffold allows for diverse chemical modifications at the amine and the alkyl chain, enabling the exploration of a broad chemical space. smolecule.com

Overview of Research Trajectories for Related Fluorinated Butanamine Analogues

Research on fluorinated butanamine analogues has been diverse, with a significant focus on their potential as therapeutic agents. For example, fluorinated phenylalkylamines have been investigated as ligands for various receptors in the central nervous system. The introduction of fluorine has been shown to modulate the affinity and selectivity of these compounds for their targets. frontiersin.org

One notable example is the development of fluorinated analogues of existing drugs to improve their pharmacokinetic profiles. For instance, a difluorinated analogue of reduced haloperidol (B65202) was synthesized to minimize its oxidation back to the parent drug, thereby reducing the potential for adverse effects. researchgate.net This highlights a key strategy where fluorination is used to enhance the therapeutic potential of known scaffolds.

Furthermore, research into the synthesis of chiral fluorinated amines is a very active area. The development of catalytic asymmetric methods, such as the reduction of fluorinated ketones or Mannich reactions with fluorinated ketones, provides efficient access to enantiomerically pure fluorinated amines. nih.govacs.org These synthetic advancements are crucial for the systematic investigation of the structure-activity relationships of chiral fluorinated butanamine analogues.

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic inquiry into this compound is primarily focused on its potential as a versatile building block in organic synthesis and medicinal chemistry. Key research objectives include:

Development of stereoselective synthetic routes: A primary goal is to establish efficient and scalable methods for the synthesis of both enantiomers of this compound. This would enable a thorough investigation of their respective biological activities.

Exploration of its chemical reactivity: Understanding the reactivity of the amine and the aromatic ring is crucial for its application in the synthesis of more complex molecules. This includes exploring N-alkylation, N-acylation, and further functionalization of the difluorophenyl ring.

Investigation of its potential as a pharmacophore: Researchers are interested in evaluating this scaffold as a core element in the design of new bioactive compounds. This involves synthesizing a library of derivatives and screening them for activity against various biological targets.

Structure-activity relationship (SAR) studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can gain insights into the key structural features required for a desired pharmacological effect.

Interactive Data Table: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
Molecular Formula C10H13F2NSigma-Aldrich
Molecular Weight 185.21 g/mol Sigma-Aldrich
InChI Key CIQBLRRBNYXOPL-UHFFFAOYSA-NSigma-Aldrich

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13F2N B2702477 4-(2,6-Difluorophenyl)butan-2-amine CAS No. 1315373-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-difluorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQBLRRBNYXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 2,6 Difluorophenyl Butan 2 Amine

Strategies for Carbon-Carbon Bond Formation in the Butane (B89635) Chain

The construction of the butane chain substituted with a 2,6-difluorophenyl group is a key challenge in the synthesis of 4-(2,6-difluorophenyl)butan-2-amine. Several classical and modern organic reactions are employed to achieve this, each with its own set of advantages and limitations.

Reductive Amination Approaches from 4-(2,6-Difluorophenyl)butan-2-one (B1455791) Precursors

A prevalent and direct method for the synthesis of this compound involves the reductive amination of the corresponding ketone, 4-(2,6-difluorophenyl)butan-2-one. smolecule.com This two-step process first involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine intermediate. libretexts.org This is followed by the reduction of the imine to the desired amine. libretexts.org

The Leuckart reaction is a classic example of reductive amination that utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org This reaction typically requires high temperatures, often between 120 and 130 °C, to proceed effectively. wikipedia.org While effective, the high temperatures can sometimes lead to the formation of byproducts and may not be suitable for sensitive substrates. alfa-chemistry.comsciencemadness.org

Modern variations of reductive amination employ milder and more selective reducing agents. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used as they can selectively reduce the imine in the presence of the ketone starting material, preventing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com

Reductive Amination Method Reagents Typical Conditions Advantages Disadvantages
Leuckart ReactionAmmonium formate or formamideHigh temperature (120-170 °C) wikipedia.orgmdma.chOne-pot reaction, inexpensive reagents wikipedia.orgHigh temperatures, potential for byproducts alfa-chemistry.comsciencemadness.org
Catalytic HydrogenationH₂, Metal catalyst (e.g., Pd/C, Raney Ni)Varies (pressure and temperature)High yields, clean reactionRequires specialized equipment for handling hydrogen gas ursinus.edu
Borohydride (B1222165) ReductionNaBH₃CN, NaBH(OAc)₃Mild conditions, often room temperature masterorganicchemistry.comHigh selectivity for imine reduction masterorganicchemistry.comReagents can be more expensive

Nitroalkene Reduction Routes and their Adaptability

An alternative strategy for the synthesis of this compound involves the use of nitroalkene intermediates. These routes are highly adaptable as nitroalkenes are readily prepared through the condensation of an aldehyde with a nitroalkane, a reaction known as the Henry reaction. researchgate.netmdma.ch For the synthesis of the target compound, 2,6-difluorobenzaldehyde (B1295200) would be condensed with nitropropane to yield 1-(2,6-difluorophenyl)-2-nitroprop-1-ene.

The subsequent reduction of the nitroalkene is a critical step. A variety of reducing agents can be employed to convert the nitro group to an amine. mdma.ch Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond in one step. researchgate.net Other methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, can also be effective. ursinus.edu The choice of reducing agent can sometimes be tuned to selectively reduce the nitro group while preserving the double bond, which can then be reduced in a separate step if desired.

The adaptability of this route stems from the wide availability of substituted benzaldehydes and nitroalkanes, allowing for the synthesis of a diverse range of amphetamine analogues.

Friedel-Crafts Based Synthetic Pathways and Subsequent Transformations

Friedel-Crafts acylation provides a powerful method for forming a carbon-carbon bond between the aromatic ring and the butane chain. In this approach, 1,3-difluorobenzene (B1663923) can be acylated with butanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the butanoyl group onto the aromatic ring. However, directing the acylation to the desired position can be challenging due to the directing effects of the fluorine substituents.

Following the Friedel-Crafts acylation to produce a ketone precursor, subsequent transformations are necessary to introduce the amine functionality. These transformations typically involve the same reductive amination strategies discussed in section 2.1.1.

Allyl Amine Derivative Routes via Halogenation and Hydrolysis

Another synthetic approach involves the use of allyl amine derivatives. This route can begin with the reaction of an allyl halide with an appropriate amine, followed by modifications to the allyl group to form the desired butane chain. For instance, hydrohalogenation of an N-allyl-N-benzylamine derivative could introduce a halogen at the terminal position of the allyl group. Subsequent reaction with a Grignard reagent, such as methylmagnesium bromide, could then form the butane backbone. Finally, debenzylation would yield the primary amine.

Alternatively, a process involving the reaction of allyl alcohol with an amine can be employed, although the reactivity of ammonia in this reaction is often low. google.com

Stereoselective Synthesis of Enantiomeric Forms of this compound

The biological activity of many chiral compounds, including this compound, is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain specific enantiomers is of paramount importance. d-nb.info

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent reaction to proceed with a high degree of stereoselectivity. tcichemicals.com In the synthesis of chiral amines, a chiral auxiliary can be attached to the amine precursor or the ketone. For example, a chiral amine can be used in the reductive amination of 4-(2,6-difluorophenyl)butan-2-one to form a diastereomeric mixture of imines, which can then be separated and the auxiliary removed to yield the desired enantiomer of the amine. d-nb.info The Evans aldol (B89426) reaction is a well-known example of using chiral auxiliaries to achieve high diastereoselectivity. tcichemicals.com

Catalytic asymmetric synthesis offers a more atom-economical approach to producing enantiomerically enriched compounds. rsc.org This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. frontiersin.org For the synthesis of this compound, asymmetric reduction of the imine intermediate formed from 4-(2,6-difluorophenyl)butan-2-one and ammonia is a key strategy. Chiral catalysts, such as those based on transition metals like rhodium or iridium complexed with chiral ligands, can be employed for the hydrogenation of the imine, leading to the preferential formation of one enantiomer. acs.org

Another powerful technique is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to asymmetrically reduce ketones to alcohols with high enantioselectivity. ambeed.com This chiral alcohol can then be converted to the corresponding amine with retention of stereochemistry.

Stereoselective Method Description Key Features
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. tcichemicals.comHigh diastereoselectivity, well-established methods (e.g., Evans aldol). tcichemicals.comresearchgate.net
Catalytic Asymmetric HydrogenationA chiral metal catalyst is used to selectively hydrogenate one face of the imine intermediate. rsc.orgHigh enantioselectivity, atom-economical. frontiersin.org
Corey-Bakshi-Shibata (CBS) ReductionA chiral oxazaborolidine catalyst is used for the enantioselective reduction of the ketone precursor to a chiral alcohol. ambeed.comHigh enantioselectivity for ketone reduction, predictable stereochemistry.

Resolution Techniques for Racemic Mixtures

As chemical synthesis often results in a racemic mixture of enantiomers, their separation is crucial, especially in the pharmaceutical industry where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or cause adverse effects. libretexts.org

Classical Resolution: A widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Enzymatic Kinetic Resolution: A greener and highly selective alternative is enzymatic kinetic resolution. This technique utilizes enzymes that preferentially react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric excess. For primary amines like this compound, amine dehydrogenases (AmDHs) can be employed. d-nb.info

One study demonstrated the use of an engineered amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) in combination with an NADH-oxidase (NOx) for the kinetic resolution of racemic α-chiral primary amines. d-nb.info This system effectively resolved the racemic mixture, yielding the (S)-configured amine with over 99% enantiomeric excess. d-nb.info The reaction conditions, including pH, temperature, and buffer type, were optimized to achieve high conversion and enantioselectivity. d-nb.info For instance, at 30°C in a suitable buffer, the kinetic resolution reached completion within 16 hours. d-nb.info Increasing the temperature to 50°C further reduced the reaction time to 8 hours. d-nb.info

Table 1: Enzymatic Kinetic Resolution of a Racemic Amine d-nb.info

ParameterCondition 1Condition 2
Enzyme System LE-AmDH-v1/NOxLE-AmDH-v1/NOx
Temperature 30°C50°C
Reaction Time 16 hours8 hours
Enantiomeric Excess (ee) >99% (S)-amine>99% (S)-amine
Conversion ~50%~50%

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. researchgate.net This involves the use of less hazardous reagents, alternative solvents, and energy-efficient methods. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis Modifications

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, or "neat," can significantly reduce chemical waste and simplify product purification. semanticscholar.org For some synthetic steps, such as the formation of intermediates, solvent-free conditions can be achieved by grinding or melting the reactants together, sometimes with a solid support or catalyst. semanticscholar.orgresearchgate.net This approach aligns with several principles of green chemistry by reducing solvent use and potentially lowering energy consumption. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govcem.com The direct and efficient heating of the reaction mixture by microwaves can accelerate reaction rates and enable reactions to be carried out under milder conditions. nih.gov This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and can be adapted for steps in the synthesis of this compound or its precursors. eurjchem.comnih.govresearchgate.netresearchgate.net

Catalyst Development and Recyclability in Preparation Processes

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, catalysts play a crucial role in various steps, including potential asymmetric reductions and reductive aminations.

Recent research has focused on developing transition-metal catalysts for the synthesis of aliphatic amines. acs.org For instance, iridium and rhodium complexes have shown promise in the reductive amination of ketones and hydroamination of alkenes. acs.org The choice of ligand is critical for achieving high selectivity and efficiency. acs.org

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale presents several challenges that need to be addressed for efficient and reproducible production. While specific scale-up data for this compound is not extensively published in academic literature, general principles of process optimization are applicable.

Key factors to consider during scale-up include:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become problematic on a larger scale. Efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions or decomposition.

Mass Transfer: Adequate mixing becomes more challenging in larger reactors. Ensuring homogeneity is vital for consistent reaction rates and product quality.

Reagent Addition: The rate of addition of reagents, particularly for highly reactive ones, needs to be carefully controlled to manage reaction exotherms and minimize the formation of impurities.

Work-up and Purification: Extraction and purification methods, such as chromatography, that are feasible in the lab may not be practical or economical on a larger scale. Alternative methods like crystallization or distillation need to be developed and optimized.

Safety: A thorough hazard analysis is essential to identify and mitigate potential risks associated with handling larger quantities of chemicals and performing reactions on a larger scale.

Academic research often focuses on demonstrating the feasibility of a synthetic route on a small scale. However, for a compound to be utilized in further research or development, a robust and scalable synthesis is necessary. This involves optimizing reaction parameters such as concentration, temperature, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety and cost-effectiveness.

Chemical Reactivity and Derivatization Strategies of 4 2,6 Difluorophenyl Butan 2 Amine

Reactions Involving the Amine Functionality

The primary amine group in 4-(2,6-Difluorophenyl)butan-2-amine is a key handle for a variety of nucleophilic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: The reaction of this compound with alkyl halides proceeds via a nucleophilic aliphatic substitution mechanism to yield secondary or tertiary amines. researchgate.net The reaction's outcome can be controlled by the stoichiometry of the reactants; using an excess of the starting amine can favor mono-alkylation, while an excess of the alkylating agent tends to lead to polyalkylation, potentially forming a quaternary ammonium (B1175870) salt. researchgate.net The process typically requires a base to neutralize the hydrogen halide byproduct. researchgate.net While specific protocols for this compound are not extensively documented, related butan-2-amine derivatives are known to be synthesized through alkylation pathways. For instance, N-alkylation of various primary amines with alkyl halides has been successfully carried out using bases like sodium bicarbonate in aqueous or organic solvents like acetonitrile (B52724). researchgate.netresearchgate.net

N-Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. researchgate.net These reactions are typically high-yielding and can be performed under mild conditions, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. google.com A patent for a structurally related compound, (Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)-but-2-en-2-amine, describes a successful N-acylation using Boc anhydride (B1165640) in the presence of triethylamine, highlighting a common protection strategy for the amine group. google.com

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can be converted into urea or thiourea derivatives, which are functional groups prevalent in many biologically active compounds. nih.govbohrium.com

Urea Derivatives: The most direct method for synthesizing urea derivatives involves the reaction of the amine with an appropriate isocyanate. nih.gov This addition reaction is generally efficient and proceeds under mild conditions. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. nih.gov The amine can also react with carbamates in the presence of a catalyst or with other amines and a carbonyl source to form unsymmetrical ureas. organic-chemistry.org For example, the synthesis of urea derivatives of a 2,4-difluorophenyl-containing compound has been reported, demonstrating the viability of this transformation on fluorinated phenyl structures. sci-hub.se

Thiourea Derivatives: Analogous to urea formation, thiourea derivatives are typically synthesized by reacting the primary amine with an isothiocyanate. organic-chemistry.org Other methods include the condensation of amines with carbon disulfide. organic-chemistry.org The thiourea functional group is a key component in various pharmacologically active molecules, and its formation from primary amines is a well-established synthetic route. researchgate.netbohrium.com The synthesis of thiourea derivatives containing a 1,3,4-thiadiazole (B1197879) ring from various amines demonstrates the broad applicability of this reaction. researchgate.net

Amidation and Sulfonamidation Reactions

Amidation: As discussed under N-acylation, amidation is a fundamental transformation of the amine group. Beyond simple acyl chlorides and anhydrides, this reaction can be achieved by coupling the amine with a carboxylic acid using a variety of coupling reagents. Common reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions. beilstein-journals.org A patent describing the synthesis of a related advanced intermediate, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,5-difluorophenyl)butan-2-amine, utilizes an EDC-mediated amide coupling step. google.com

Sulfonamidation: The primary amine can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This reaction is a robust method for creating a stable linkage and is widely used in medicinal chemistry. The resulting N-acylsulfonamide derivatives are often designed as isosteres of carboxylic acids. ambeed.com While specific examples for this compound are not detailed in the literature, the general reactivity of primary amines towards sulfonyl chlorides is well-established. ambeed.com

Transformations on the Phenyl Ring System

The 2,6-difluorophenyl ring of the molecule is the second major site for chemical modification. The electronic properties of the ring are significantly influenced by the two strongly electronegative fluorine atoms and the activating alkylamine side chain.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regiochemical outcome of such a reaction on the substituted phenyl ring of this compound is dictated by the combined electronic effects of the existing substituents.

The substituents on the ring are:

Two Fluorine atoms (at C2 and C6): Fluorine is an electronegative atom, and it deactivates the ring towards EAS through a strong -I (inductive) effect. However, it possesses lone pairs of electrons that can be donated into the ring via a +R (resonance) effect, making it an ortho, para-director. wikipedia.orgmasterorganicchemistry.com

An Alkylamino group (at C1): The -(CH₂)₂CH(NH₂)CH₃ group is an alkyl group, which is electron-donating through a +I (inductive) effect. This makes it an activating group and an ortho, para-director. wikipedia.org

The combined directing effects are as follows:

The activating alkyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The ortho positions are already occupied by fluorine atoms. Therefore, this group strongly favors substitution at the C4 position.

The deactivating fluorine atoms at C2 and C6 direct to their respective ortho (C1, C3 and C1, C5) and para (C4) positions. The C1 position is blocked.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For the 2,6-difluorophenyl moiety to participate in such reactions, a suitable leaving group (e.g., Br, I, OTf) would typically need to be installed on the ring first, for example, via an electrophilic halogenation reaction at the C4 position as predicted above.

Once a derivative such as 4-(4-Bromo-2,6-difluorophenyl)butan-2-amine is synthesized, it can serve as a substrate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. Research has shown that potassium 2,6-difluorophenyltrifluoroborate is a viable substrate in Suzuki-Miyaura reactions, indicating that the 2,6-difluorophenyl system is compatible with this type of catalysis. researchgate.net This suggests that a halogenated derivative of the target molecule could be coupled with various aryl or vinyl boronic acids or esters.

Other Cross-Coupling Reactions: Other palladium- or nickel-catalyzed reactions like the Heck, Sonogashira, Hiyama, or Buchwald-Hartwig amination could also be employed to further functionalize the aromatic ring, allowing for the introduction of a wide array of substituents. beilstein-journals.orgmdpi.com Nickel-catalyzed cross-coupling reactions, in particular, have shown promise for the activation of otherwise unreactive C-F bonds, although this often requires specific catalytic systems and conditions. beilstein-journals.orgmdpi.com

Modifications of the Butane (B89635) Chain

The four-carbon chain of this compound serves as a versatile scaffold for structural modifications. Key strategies involve leveraging the reactivity of the amine functionality and the adjacent carbon positions to introduce new functional groups or to construct cyclic systems. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is often influenced by the presence of the fluorophenyl group.

Oxidation and Reduction Reactions of Side-Chain Functionalities

The functional groups on the butane side-chain are amenable to various oxidation and reduction reactions, which are fundamental for creating new derivatives. The primary amine itself can be a site of oxidation, while the ketone precursor, 4-(2,6-difluorophenyl)butan-2-one (B1455791), is central to synthetic strategies involving reduction. uni.lu

Reduction of Ketone Precursors: The most direct route to synthesizing this compound involves the reduction of its ketone analogue, 4-(2,6-difluorophenyl)butan-2-one. This transformation is typically achieved through reductive amination, where the ketone reacts with an ammonia (B1221849) source to form an intermediate imine that is subsequently reduced. Alternatively, the ketone can be reduced to the corresponding secondary alcohol, 4-(2,6-difluorophenyl)butan-2-ol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comvarsitytutors.com This alcohol can then be converted to the amine.

Oxidation of the Amine and Related Functionalities: The primary amine of the title compound can be oxidized to form the corresponding imine or, under harsher conditions, could lead to cleavage of the C-N bond. More controlled oxidation reactions are possible if other functional groups are present on the side chain. For instance, a hypothetical derivative containing a primary alcohol could be selectively oxidized to an aldehyde or a carboxylic acid, depending on the reagent chosen.

The following table summarizes potential oxidation and reduction transformations on the butane side-chain of this compound and its conceptual derivatives.

Starting Functional GroupReaction TypeReagent Example(s)Product Functional Group
Ketone (on C-2)ReductionLiAlH₄, NaBH₄Secondary Alcohol
Ketone (on C-2)Reductive AminationNH₃, H₂, Pd/CPrimary Amine
Primary Amine (on C-2)OxidationMild OxidantImine
Hypothetical Primary AlcoholOxidationPCC, DMPAldehyde
Hypothetical Primary AlcoholOxidationKMnO₄, CrO₃Carboxylic Acid
Hypothetical EsterReductionDIBAL-HAldehyde
Hypothetical EsterReductionLiAlH₄Alcohol

This table presents hypothetical reactions based on standard organic chemistry principles to illustrate the synthetic potential.

Cyclization Reactions to Form Heterocyclic Derivatives

The structure of this compound is well-suited for intramolecular cyclization reactions to form a wide array of nitrogen-containing heterocycles. These reactions can be designed to form rings of various sizes, such as five-, six-, or seven-membered rings, which are prevalent motifs in pharmacologically active compounds.

Palladium-Catalyzed Cyclizations: A powerful strategy for forming heterocyclic derivatives involves palladium-catalyzed intramolecular reactions. For instance, if the butane chain is modified to include an unsaturated moiety like an alkene, palladium-catalyzed intramolecular hydroamination can be employed. nih.govacs.org These reactions typically involve the coordination of the aminoalkene to a palladium(II) catalyst, which activates the alkene for nucleophilic attack by the tethered amine. nih.gov The resulting palladium-alkyl intermediate can then undergo protonolysis to release the cyclic amine product and regenerate the catalyst. nih.gov This methodology allows for the synthesis of substituted pyrrolidines and piperidines.

Synthesis of Fused Heterocycles: The amine functionality can also participate in condensation and cyclization reactions with other reagents to build more complex fused heterocyclic systems. For example, derivatives of butan-2-amine have been used to prepare fused heterocyles such as triazolo[4,3-a]pyrazines. smolecule.com This type of transformation highlights the utility of the amine as a nucleophile in sequential reaction cascades that build complex molecular architectures.

Other Cyclization Strategies: One-pot syntheses of nitrogen-containing heterocycles from primary amines and alkyl dihalides under microwave irradiation offer another efficient route. amazonaws.com By derivatizing the parent compound to introduce appropriate leaving groups on the butane chain, intramolecular cyclization can be triggered to form saturated heterocycles. The table below outlines some potential heterocyclic systems that could be synthesized from appropriately modified precursors of this compound.

Precursor TypeReactionHeterocyclic Product
AminoalkenePd-catalyzed HydroaminationPyrrolidine/Piperidine
AminoalkynePd-catalyzed HydroaminationDihydropyrrole/Dihydropyridine
Amine & DiolIridium-catalyzed N-heterocyclizationPyrrolidine/Piperidine
Amine & DihalideNucleophilic SubstitutionPyrrolidine/Piperidine

This table illustrates potential synthetic routes to heterocyclic derivatives based on established chemical methodologies.

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Key transformations include those involving the generation of electrophilic iminium ions from the amine and the catalytic cycles of metal-mediated cyclizations.

Mechanism of Amine Oxidation: The oxidation of amines can proceed through several pathways, often involving single-electron transfer (SET). Visible light photoredox catalysis provides a mild method to initiate these transformations. bohrium.comacs.org In a typical cycle, a photoexcited catalyst oxidizes the amine to an amine radical cation. beilstein-journals.orgkaust.edu.sa This intermediate is highly reactive and can follow two main pathways to form an electrophilic iminium ion:

Radical Abstraction: A hydrogen atom is abstracted from the α-carbon of the radical cation.

Deprotonation-Oxidation: The radical cation is deprotonated to form a neutral α-amino radical, which is a potent reducing agent and is easily oxidized in a second single-electron transfer step to the iminium ion. beilstein-journals.org

This iminium ion is a key intermediate that can be trapped by various nucleophiles, forming the basis for numerous C-C and C-heteroatom bond-forming reactions. kaust.edu.saethz.ch

Mechanism of Palladium-Catalyzed Cyclization: The mechanism of palladium-catalyzed intramolecular hydroamination of aminoalkenes has been studied in detail. nih.gov A general catalytic cycle is believed to proceed as follows:

Coordination: The aminoalkene substrate coordinates to the dicationic palladium(II) catalyst.

Nucleophilic Attack: The coordinated alkene is activated towards intramolecular nucleophilic attack by the amine, forming a palladium-alkyl complex. This step is often reversible.

Deprotonation: A mild base can deprotonate the complex to form a stable monocationic palladium-alkyl species.

Protonolysis: This is often the turnover-limiting step, where a proton source cleaves the Pd-C bond, releasing the cyclic amine product and regenerating the active Pd(II) catalyst. nih.gov

Kinetic studies have revealed that the substrate itself can sometimes inhibit the reaction by acting as a Brønsted base, sequestering the protons needed for the final turnover-limiting protonolysis step. nih.gov The choice of ligands on the palladium center and the nature of the acid co-catalyst are critical for influencing the reaction rate and efficiency. acs.org

Structure Activity Relationship Sar and Structural Analogue Design Principles

Impact of Fluorine Substitution Pattern on Molecular Interactions

The presence and positioning of fluorine atoms on the phenyl ring of 4-(2,6-Difluorophenyl)butan-2-amine are pivotal in defining its molecular properties and interactions. The strategic placement of fluorine can significantly alter the compound's steric and electronic characteristics.

The substitution of fluorine at the ortho positions (2 and 6) of the phenyl ring introduces significant steric hindrance. wikipedia.orgnumberanalytics.com This steric bulk can force adjacent functional groups, such as the butanamine side chain, to twist out of the plane of the benzene (B151609) ring. wikipedia.orgvedantu.com This conformational restriction can have a profound impact on how the molecule binds to a receptor. The altered three-dimensional shape may either enhance or reduce binding affinity depending on the specific topology of the receptor's binding pocket. numberanalytics.comcdnsciencepub.com For instance, in some contexts, this twisting can lock the molecule into a more favorable conformation for receptor interaction. sci-hub.se However, in other cases, the steric clash may prevent the molecule from achieving the optimal orientation for binding. nih.gov The presence of two ortho-fluorine atoms can lead to significant steric effects that hinder the stabilization of certain conformers. acs.org

Fluorine is the most electronegative element, and its presence on the phenyl ring has strong electron-withdrawing effects. tandfonline.commdpi.com This difluorination significantly alters the electron distribution of the aromatic ring, which can influence several molecular properties. tandfonline.comacs.orgnih.gov

Reactivity: The strong inductive effect of the two fluorine atoms deactivates the phenyl ring, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. acs.orgmdpi.com This can increase the metabolic stability of the compound.

Acidity/Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the amine group. sci-hub.setandfonline.com This change in pKa can affect the ionization state of the molecule at physiological pH, which in turn influences its ability to cross cell membranes and interact with target receptors. tandfonline.commdpi.com

Molecular Recognition: The polarized C-F bonds can participate in specific, non-covalent interactions with biological targets, such as dipole-dipole interactions and weak hydrogen bonds. tandfonline.comresearchgate.netbris.ac.uk While fluorine is a poor hydrogen bond acceptor, it can influence the hydrogen-bonding potential of nearby groups. researchgate.net The altered electronic landscape of the phenyl ring can also affect π-π stacking interactions with aromatic residues in a receptor binding site. nih.govacs.org The fluorination can lead to a decrease in the π-delocalization of the aromatic ring. nih.gov

Exploration of Structural Analogues and Bioisosteric Replacements

To further understand the SAR of this compound, medicinal chemists explore structural analogues and bioisosteric replacements. This involves systematically modifying different parts of the molecule to observe the effects on its biological activity.

The length and branching of the alkyl chain connecting the phenyl ring and the amine group are crucial for activity in phenylalkylamines.

Chain Length: The separation of the amino group from the aromatic ring by a two-carbon chain is a common feature in many potent direct-acting agonists. pharmacy180.com Lengthening or shortening the butane (B89635) chain in this compound would likely alter the distance between the key pharmacophoric elements (the aromatic ring and the amine), potentially disrupting the optimal interaction with a target receptor. As the alkyl chain gets longer, it may allow for cation-π interactions between the protonated amine and the phenyl ring. researchgate.net The conformation of the molecule can be significantly affected by the length of the alkyl chain. chinesechemsoc.org

Chain Branching: The methyl group on the α-carbon (the carbon adjacent to the amine) of the butan-2-amine side chain can influence receptor selectivity and may make the compound more resistant to metabolic deamination by monoamine oxidase (MAO). pharmacy180.com Introducing or altering branching at other positions on the butane chain would create steric bulk that could either be beneficial or detrimental to binding, depending on the receptor's shape. scispace.commdma.ch For example, branching adjacent to the phenyl ring can create steric interference with the receptor complex. mdma.ch

Table 1: Hypothetical Effects of Butane Chain Modification

ModificationPotential Impact on ActivityRationale
Shorten to PropaneDecreaseAlters optimal distance between pharmacophores.
Lengthen to PentaneDecreaseAlters optimal distance between pharmacophores.
Remove α-methyl groupAltered receptor selectivity, decreased duration of actionα-methyl group often confers resistance to MAO. pharmacy180.com
Add β-methyl groupPotential decreaseIncreased steric bulk may hinder binding.

Replacing the 2,6-difluorophenyl ring with other aromatic or heteroaromatic systems is a common strategy in drug design to modulate physicochemical and pharmacological properties. cambridgemedchemconsulting.comdrughunter.com

Aromatic Rings: Replacing the difluorophenyl ring with a non-fluorinated phenyl ring would remove the steric and electronic effects of the fluorine atoms, likely altering metabolic stability and receptor interactions. acs.orgmdpi.com Substitution with other groups like naphthyl would significantly increase the size and lipophilicity, which may or may not be favorable.

Heteroaromatic Rings: Bioisosteric replacement of the phenyl ring with heteroaromatic rings like pyridine (B92270), thiophene (B33073), or pyrazole (B372694) can introduce significant changes. cambridgemedchemconsulting.comnih.gov For instance, introducing a nitrogen atom in a pyridyl ring can serve as a hydrogen bond acceptor, potentially forming new interactions with the receptor. cambridgemedchemconsulting.com Thiophene is often considered a bioisostere of a monosubstituted phenyl ring and can enhance interactions with biological targets. nih.gov The choice of heterocycle can influence metabolic stability, solubility, and receptor affinity. cambridgemedchemconsulting.commdpi.com The reactivity of these rings towards electrophilic substitution also differs, with thiophene being more reactive than benzene. nih.govmsu.edu

Table 2: Potential Bioisosteric Replacements for the 2,6-Difluorophenyl Ring

Replacement MoietyPotential Changes in Properties
PhenylLoss of metabolic stability and altered electronic interactions. acs.orgmdpi.com
PyridylImproved polarity, potential for H-bonding, altered basicity. cambridgemedchemconsulting.com
ThienylGenerally considered a good bioisostere for a phenyl ring, may alter electronic properties and metabolic profile. nih.gov
CyclohexylIncreased saturation, removal of aromatic interactions, increased flexibility. cambridgemedchemconsulting.com
Bicyclo[1.1.1]pentaneSaturated, non-planar bioisostere with improved physicochemical properties. enamine.net
2-Oxabicyclo[2.2.2]octaneSaturated bioisostere with improved solubility and metabolic stability. enamine.netnih.gov

The nature of the amine group is a key determinant of activity in many phenethylamine (B48288) derivatives. pharmacy180.com

Primary (unsubstituted) Amine: this compound is a primary amine. Primary and secondary amines are often more potent as direct-acting agonists at certain receptors compared to tertiary or quaternary amines. pharmacy180.com

Secondary Amines (N-alkylation): Adding a small alkyl group (e.g., methyl, ethyl) to the nitrogen to form a secondary amine can have varied effects. In some adrenergic drugs, increasing the bulk of the N-substituent decreases α-receptor activity and increases β-receptor activity. pharmacy180.com However, for other receptor systems, N-methylation can lead to partial agonism or decreased efficacy. nih.gov

Tertiary Amines (N,N-dialkylation): Further alkylation to a tertiary amine often leads to a significant decrease in direct agonist activity. pharmacy180.com Increased steric bulk at the nitrogen can lead to lower efficacy ligands. nih.gov In some cases, tertiary amines can exhibit different selectivity profiles. mdpi.com

Table 3: Effect of Amine Group Alteration on Phenethylamine Activity

Amine TypeGeneral Effect on Activity (Receptor-Dependent)Reference
Primary (-NH2)Often potent direct-acting agonists. pharmacy180.com
Secondary (-NHR)Activity and selectivity can be modulated. N-methylation can sometimes lead to partial agonism. pharmacy180.comnih.gov
Tertiary (-NR2)Often associated with reduced direct agonist activity and lower efficacy. pharmacy180.comnih.gov

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with biological targets such as receptors and enzymes. For this compound, the presence of a flexible butylamine (B146782) chain and a substituted phenyl ring allows for a multitude of possible conformations. The interaction with a biological target is often dependent on the molecule adopting a specific low-energy conformation that is complementary to the binding site.

The 2,6-difluoro substitution on the phenyl ring has a significant impact on the molecule's conformational preferences. These fluorine atoms are sterically demanding and electron-withdrawing, which can influence the rotational barrier around the bond connecting the phenyl ring to the butyl chain. This can lead to a more restricted set of preferred conformations compared to its non-fluorinated analogue. Computational modeling and techniques like X-ray crystallography can provide insights into the preferred spatial arrangement of the molecule's functional groups.

The amine group in the butan-2-amine side chain is a key pharmacophoric feature, likely involved in crucial interactions such as hydrogen bonding or ionic interactions with the target protein. The relative orientation of this amine group with respect to the difluorophenyl ring is a critical determinant of molecular recognition. The chirality at the second carbon of the butane chain introduces another layer of complexity, with the (R) and (S) enantiomers potentially exhibiting different biological activities due to their distinct spatial arrangements.

Table 1: Hypothetical Conformational Energy Profile of this compound Diastereomers

Dihedral Angle (Phenyl-C1-C2-N)Relative Energy (kcal/mol) - (R)-enantiomerRelative Energy (kcal/mol) - (S)-enantiomer
0° (eclipsed)+5.8+5.9
60° (gauche)+0.5+0.4
120° (eclipsed)+4.2+4.3
180° (anti)0 (most stable)0 (most stable)

This table represents a hypothetical energy profile to illustrate the concept of conformational preferences. Actual values would require specific computational or experimental determination.

Design Strategies for Modulating Metabolic Stability (e.g., Cytochrome P450-mediated oxidation)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. A primary route of metabolism for many xenobiotics is oxidation catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netmdpi.com For this compound, several positions on the molecule are potentially susceptible to CYP-mediated oxidation.

The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability. researchgate.netprinceton.edu The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative cleavage. princeton.edu By placing fluorine atoms at the 2 and 6 positions, the molecule is protected from aromatic hydroxylation at these sites, a common metabolic pathway for phenyl-containing compounds. princeton.edu

However, other parts of the molecule remain potential sites for metabolism. The benzylic position (the carbon atom adjacent to the phenyl ring) and the carbon atom bearing the amine group are often susceptible to hydroxylation. N-dealkylation of the amine group is another possible metabolic pathway.

Strategies to further modulate metabolic stability could include:

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can sometimes slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

Introduction of additional steric hindrance: Incorporating bulky groups near potential metabolic sites can physically block the access of CYP enzymes.

Modification of the alkyl chain: Altering the length or branching of the butylamine chain can influence how the molecule fits into the active site of metabolic enzymes.

Table 2: Potential Sites of Metabolism for this compound and a Structurally Related Compound

CompoundPotential Metabolic HotspotPredicted Metabolic ReactionExpected Impact on Stability
4-Phenylbutan-2-aminePhenyl ring (para-position)Aromatic HydroxylationLow stability
This compoundBenzylic carbonAliphatic HydroxylationModerate stability
This compoundCarbon bearing amineAliphatic HydroxylationModerate stability
This compoundAmine nitrogenN-dealkylationModerate stability

This table provides a conceptual overview of potential metabolic pathways. The actual metabolic profile would need to be determined experimentally.

Matched Molecular Pair Analysis for Structure-Activity Insights

Matched molecular pair analysis (MMPA) is a powerful computational technique used in drug discovery to understand how small, specific structural changes in a molecule affect its properties. nih.govwikipedia.org This method involves comparing pairs of compounds that differ by a single, well-defined structural transformation. nih.gov By analyzing a large dataset of such pairs, medicinal chemists can identify transformations that consistently lead to desired changes in activity, selectivity, or pharmacokinetic properties. researchgate.net

For this compound, MMPA could be used to explore the SAR of this chemical scaffold. By systematically making small modifications and measuring the resulting change in a particular biological endpoint, valuable insights can be gained. For example, one could synthesize and test a series of analogues where the 2,6-difluoro substitution pattern is varied.

Table 3: Hypothetical Matched Molecular Pair Analysis for Analogues of this compound

Core StructureTransformationAnalogueChange in Property (e.g., Receptor Binding Affinity)
4-Phenylbutan-2-amineH → F (at position 2)4-(2-Fluorophenyl)butan-2-amine+ (Increase)
4-(2-Fluorophenyl)butan-2-amineH → F (at position 6)This compound++ (Significant Increase)
This compound-CH3 (at position 2 of butane) → -CH2CH34-(2,6-Difluorophenyl)pentan-3-amine- (Decrease)
This compoundPhenyl → Pyridyl4-(2,6-Difluoropyridin-4-yl)butan-2-amine+/- (Variable, depends on target)

This table presents a hypothetical MMPA to illustrate how this technique can guide lead optimization. The "Change in Property" is a qualitative representation and would be quantified in an actual study.

Through such analyses, a detailed understanding of the SAR for this class of compounds can be built, guiding the design of new analogues with improved potency, selectivity, and drug-like properties. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of the molecular ion. For 4-(2,6-Difluorophenyl)butan-2-amine (molecular formula C₁₀H₁₃F₂N), HRMS would be used to confirm this exact composition by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to its calculated theoretical mass. The molecular weight of the compound is 185.22 g/mol . sigmaaldrich.com

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M]⁺ C₁₀H₁₃F₂N 185.1016

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, providing a "fingerprint" that helps to confirm the molecule's structure. Aliphatic amines commonly undergo α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen atom) due to the formation of a stable iminium ion. libretexts.org

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the C1-C2 bond, resulting in the loss of a methyl radical (•CH₃) to form a fragment with m/z 170.

Cleavage of the C2-C3 bond, resulting in the loss of a 2,6-difluorophenylethyl radical to form a stable iminium ion with m/z 44.

Another characteristic fragmentation would be the cleavage of the C3-C4 bond, leading to the formation of a stable benzylic-type cation (difluorotropylium ion after rearrangement) at m/z 127. Analysis of these key fragments provides strong evidence for the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z Proposed Fragment Structure/Origin
186 [M+H]⁺, Protonated molecular ion
170 [M-CH₃]⁺, Loss of a methyl group via α-cleavage
127 [C₇H₄F₂]⁺, Benzylic cleavage

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are indispensable for identifying the key functional groups within a molecule. IR and UV-Vis spectroscopy provide complementary information regarding the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy probes the vibrations of molecular bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This results in an IR spectrum, which serves as a molecular "fingerprint." For this compound, the primary amine (-NH₂) group is a key feature, typically showing two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong electron-withdrawing effect of the fluorine atoms attached to the phenyl ring influences the exact position of these aromatic bands. Additionally, the C-F bonds will exhibit strong stretching absorptions in the 1300-1000 cm⁻¹ range.

Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3500 - 3200 Medium (two bands)
Primary Amine (N-H) Scissoring (Bend) 1650 - 1580 Medium to Strong
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 2960 - 2850 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-N Stretch 1250 - 1020 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. msu.edu This technique is particularly useful for detecting conjugated systems and aromatic rings, which act as chromophores. The 2,6-difluorophenyl group in the target compound is the primary chromophore. Benzene (B151609) itself shows a strong absorption near 200 nm and a weaker, characteristic series of bands around 254 nm. msu.edu For this compound, it is expected that these absorption maxima (λ_max_) will be present, potentially with slight shifts due to the presence of the two fluorine atoms and the alkylamine substituent on the phenyl ring. The analysis is typically conducted by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or hexane, and measuring its absorbance across the UV-Vis range (typically 200-800 nm). technologynetworks.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound. For this compound, liquid and gas chromatography are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) for Purity and Quantification

HPLC and UPLC are powerful techniques used to separate, identify, and quantify components in a liquid sample. thermoscientific.fr They are particularly well-suited for non-volatile or thermally unstable compounds like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). lcms.czchromatographyonline.com

Because primary amines like the target compound may lack a strong UV chromophore for sensitive detection, a pre-column or post-column derivatization step is often employed. thermoscientific.frresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a derivative that is highly responsive to UV or fluorescence detection, significantly enhancing the sensitivity and selectivity of the analysis. thermoscientific.frresearchgate.net

UPLC operates on the same principles as HPLC but uses smaller stationary phase particles (<2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity. lcms.cz Both techniques can be used to establish the purity of a sample by detecting and quantifying any impurities present. d-nb.info

Typical Parameters for HPLC/UPLC Analysis of Amines

Parameter Description Typical Setting
Column Stationary Phase Reversed-Phase C18 or C8, 1.8-5 µm particle size
Mobile Phase Eluent Gradient of Acetonitrile/Water or Methanol/Water with an additive like 0.1% Formic Acid
Flow Rate Speed of Eluent 0.2 - 1.0 mL/min (UPLC); 0.5 - 2.0 mL/min (HPLC)
Detection Method of Analysis UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) post-derivatization

| Derivatization | Optional step for enhanced detection | Reaction with OPA, FMOC-Cl, or Dansyl Chloride |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov Primary amines are often too polar and not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert this compound into a more volatile and less polar derivative. jfda-online.com

A common approach is acylation, where the amine is reacted with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). This reaction replaces the active hydrogens on the amine group with a trifluoroacetyl group, creating a derivative that is much more suitable for GC analysis. jfda-online.comiu.edu

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the analyte. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. mdpi.com This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. researchgate.net These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding electronic structure and reactivity. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net By calculating properties related to the electron distribution, DFT can predict a molecule's stability, reactivity, and the nature of its chemical bonds. mdpi.com Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comresearchgate.net In 4-(2,6-difluorophenyl)butan-2-amine, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net

Table 1: Predicted Quantum Chemical Parameters This table presents typical quantum chemical parameters. Exact values for this compound require specific DFT calculations, but these parameters are standard outputs of such studies.

Parameter Description Predicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Influences electron-donating ability; likely localized around the amine and phenyl ring.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Influences electron-accepting ability; likely associated with the difluorophenyl ring.
Energy Gap (ΔE) Difference between ELUMO and EHOMO Indicates chemical reactivity and stability.
Dipole Moment (µ) Measure of the overall polarity of the molecule Affects solubility and intermolecular interactions.
Electronegativity (χ) Tendency to attract electrons Influenced by the highly electronegative fluorine atoms.
Global Hardness (η) Resistance to change in electron distribution Related to the HOMO-LUMO gap.

The structure of this compound features a flexible four-carbon chain and a chiral center at the second carbon (C2), which bears the amine group. This chirality means the compound exists as two stereoisomers: (R)-4-(2,6-difluorophenyl)butan-2-amine and (S)-4-(2,6-difluorophenyl)butan-2-amine.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate how a molecule might behave and interact with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.orgnih.gov This method is crucial in drug discovery for hypothesizing how a compound might interact with a biological target. nih.gov

For this compound, docking studies would involve placing the molecule into the binding site of a hypothetical enzyme or receptor. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net Key interactions would include:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

π-π Stacking: The difluorophenyl ring could potentially stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target.

Table 2: Hypothetical Ligand-Target Interactions Predicted by Molecular Docking This table illustrates the types of interactions that would be analyzed in a docking study of this compound.

Interaction Type Potential Molecular Moiety Involved Hypothetical Interacting Amino Acid Residue
Hydrogen Bond (Donor) Amine (-NH₂) group Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) Fluorine atoms (-F) Serine, Threonine, Asparagine
Hydrophobic Phenyl ring, Butyl chain Leucine, Isoleucine, Valine, Alanine
π-π Stacking Difluorophenyl ring Phenylalanine, Tyrosine, Tryptophan

Building on docking studies, molecular dynamics (MD) simulations can provide a more dynamic picture of how this compound interacts with a biological target over time. MD simulations model the movements of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and the persistence of key intermolecular interactions.

The presence of two fluorine atoms on the phenyl ring is known to increase lipophilicity and metabolic stability, which can enhance binding to biological targets. The amine group can participate in crucial electrostatic interactions within a receptor's active site. Therefore, molecular simulations would likely show the difluorophenyl group anchoring in a hydrophobic pocket of a receptor, while the flexible butylamine (B146782) chain positions the amine group to form specific hydrogen bonds. Such studies are critical for understanding the structural basis of a compound's hypothetical biological activity.

Prediction of Physicochemical and Pharmacokinetic Parameters (excluding in vivo human data)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netuniroma1.it These predictions help to identify potential liabilities early in the drug discovery process. sciensage.info While no experimental human data is included, these computational models provide valuable estimates.

Physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are foundational to these predictions. researchgate.netnih.gov For instance, logP is a measure of a compound's solubility in oil versus water and is critical for predicting its ability to cross biological membranes. TPSA is correlated with hydrogen bonding potential and is a good predictor of oral bioavailability. nih.gov Based on these properties, adherence to guidelines like Lipinski's Rule of Five can be assessed to estimate a compound's "drug-likeness." researchgate.net

Pharmacokinetic predictions include estimations of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. sciensage.info The difluorophenyl group in this compound may influence its metabolic profile, potentially making it an inhibitor or substrate of certain CYP isoforms. sciensage.info

Table 3: Predicted Physicochemical and Pharmacokinetic Properties These values are computationally predicted and sourced from chemical databases and in silico modeling tools. They serve as estimates and are not derived from experimental measurements.

Property Predicted Value/Classification Implication
Molecular Formula C₁₀H₁₃F₂N -
Molecular Weight 185.22 g/mol Complies with Lipinski's rule (< 500)
XLogP3 ~2.0 - 2.5 Optimal lipophilicity for membrane permeability
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors 3 (N and 2xF) Complies with Lipinski's rule (≤ 10)
Topological Polar Surface Area (TPSA) ~26-43 Ų Suggests good potential for oral bioavailability and BBB penetration
Gastrointestinal (GI) Absorption High (Predicted) Likely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant Yes (Predicted) May be able to enter the central nervous system
CYP450 Inhibition Predicted inhibitor of some isoforms (e.g., CYP2D6) Potential for drug-drug interactions
Lipinski's Rule of Five Passes (0 violations) Indicates drug-like properties

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

In the computational evaluation of potential drug candidates, Lipophilicity (expressed as LogP) and Topological Polar Surface Area (TPSA) are fundamental descriptors that provide insight into a molecule's likely pharmacokinetic behavior.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octanol) and a polar solvent (water). A positive LogP value indicates a preference for the lipidic (non-polar) phase, a property known as lipophilicity, while a negative value indicates a preference for the aqueous phase (hydrophilicity). This parameter is crucial for predicting the absorption and distribution of a drug. For a molecule like this compound, the presence of the difluorophenyl group is expected to increase its lipophilicity. The fluorine atoms can enhance metabolic stability and membrane permeability. taylorandfrancis.com The balance of lipophilicity is critical; while sufficient lipophilicity is needed to cross cell membranes, excessively high values can lead to poor solubility in aqueous environments like blood plasma, increased metabolic breakdown, and potential toxicity. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. It is a key predictor of a drug's ability to permeate cell membranes. mdpi.comnih.gov Molecules with a lower TPSA are generally more capable of passive diffusion across lipid bilayers, such as the intestinal wall or the blood-brain barrier. A higher TPSA value is associated with poor membrane permeability. For drug candidates targeting the central nervous system (CNS), a TPSA value of less than 90 Ų is often considered a desirable parameter. nih.gov

Table 1: Key Physicochemical Descriptors and Their Significance

DescriptorSignificance in Molecular Design
Lipophilicity (LogP) Influences absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is essential for both membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) Predicts passive molecular transport across membranes. Lower values are generally required for good oral bioavailability and penetration of the blood-brain barrier. It is a measure of a molecule's hydrogen-bonding potential. mdpi.com

Hydrogen Bond Donor/Acceptor Counts and Rotatable Bonds

Hydrogen Bond Donors and Acceptors: Hydrogen bonds are crucial for a drug's solubility in water and its binding affinity to a target receptor. A hydrogen bond donor is typically an atom (like nitrogen or oxygen) covalently bonded to a hydrogen atom, while an acceptor is an electronegative atom with a lone pair of electrons. The amine group (-NH2) in this compound contains hydrogen atoms that can act as hydrogen bond donors, and the nitrogen atom itself can act as a hydrogen bond acceptor. While essential for molecular recognition, an excessive number of hydrogen bond donors and acceptors can negatively impact membrane permeability, as energy is required to break the bonds with surrounding water molecules before the compound can enter a lipidic environment. mdpi.com

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single, non-ring bond. mdpi.com High conformational flexibility can be entropically unfavorable for binding to a receptor, as the molecule must adopt a specific, rigid conformation. A lower number of rotatable bonds (typically considered to be 10 or fewer) is generally associated with better oral bioavailability. mdpi.com

Table 2: Structural Descriptors and Their Relevance

DescriptorDefinitionRelevance in Molecular Design
Hydrogen Bond Donor Count The number of atoms in a molecule that can donate a hydrogen atom to form a hydrogen bond. mdpi.comAffects solubility and target binding. A high count can hinder membrane permeability.
Hydrogen Bond Acceptor Count The number of atoms in a molecule that can accept a hydrogen atom to form a hydrogen bond. mdpi.comInfluences solubility and molecular interactions. A high count can reduce permeability across biological membranes.
Rotatable Bond Count The number of bonds that allow free rotation, indicating molecular flexibility. mdpi.comImpacts binding affinity and bioavailability. Lower counts are generally preferred for improved pharmacokinetic properties. nih.gov

Theoretical Blood-Brain Barrier Permeability (as a molecular design parameter)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration in the design of drugs targeting the central nervous system. The BBB is a highly selective barrier that protects the brain, and many potential therapeutics fail because they cannot penetrate it effectively.

The theoretical permeability of a compound like this compound can be estimated using computational models that rely on the physicochemical and structural descriptors discussed above. These models use parameters such as:

Molecular Weight: Lower molecular weight (typically under 500 g/mol ) is generally favorable for passive diffusion across the BBB. mdpi.com

Lipophilicity (LogP): A moderate degree of lipophilicity is required. The compound must be lipid-soluble enough to enter the cell membranes of the BBB, but not so lipophilic that it is retained within them or rapidly metabolized.

Polar Surface Area (TPSA): A low TPSA is one of the most important predictors of BBB penetration. As mentioned, a TPSA below 90 Ų is a common guideline for CNS-active drug candidates. nih.gov

Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors is advantageous, as it reduces the energy penalty of desolvation required for membrane crossing. nih.gov

By analyzing these computed properties, medicinal chemists can prioritize candidates for synthesis and experimental testing. For this compound, the presence of two fluorine atoms would increase lipophilicity, a factor that can favor BBB penetration. However, this must be balanced against its polarity, conferred by the primary amine group, which contributes to the TPSA and hydrogen bonding capacity. The interplay of these properties determines its theoretical potential as a CNS-active agent and serves as a crucial molecular design parameter.

Research Applications in Chemical Biology and Material Sciences

Utilization as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The structure of 4-(2,6-difluorophenyl)butan-2-amine, featuring both a reactive amine and a difluorinated aromatic ring, makes it a versatile building block in organic synthesis. smolecule.com

The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This amine group can act as a nucleophile, participating in cyclization reactions to form rings such as pyrazines, pyrimidines, or more complex fused systems. smolecule.comamazonaws.com For instance, derivatives of butan-2-amine are integral to potent enzyme inhibitors that feature complex heterocyclic cores like triazolopiperazines. arabjchem.orgnih.gov In these syntheses, the butan-amine portion is incorporated into the final molecule, which includes a pre-formed or subsequently formed heterocyclic ring system, demonstrating its utility as a key intermediate. The synthesis of oxazoline (B21484) derivatives from related difluorobenzoyl compounds further illustrates the general synthetic strategies available for forming heterocyclic structures from precursors containing the difluorophenyl moiety. google.com

In medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents are placed to create a library of related compounds for biological screening. The this compound structure is well-suited for this purpose. The difluorophenylmethyl group can serve as a constant anchor, for example, interacting with a specific pocket in a target protein, while the amine group provides a convenient attachment point for a diverse range of chemical moieties.

This strategy is exemplified in the development of HIV-1 protease inhibitors. nih.govrsc.org Researchers have used a difluorophenylmethyl group as the P1-ligand to interact with the S1 subsite of the enzyme, while synthetically modifying the P2' ligand attached via a sulfonamide linkage to generate a library of inhibitor candidates. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and other pharmacological properties.

Role in the Design and Discovery of Research Probes for Biological Systems

Research probes are essential tools for elucidating biological pathways and validating drug targets. The 2,6-difluorophenyl motif, a key feature of this compound, is frequently incorporated into such probes due to its ability to form specific interactions with enzyme active sites or other biological macromolecules.

The development of selective enzyme inhibitors is crucial for understanding their physiological and pathological roles. Derivatives containing the 2,6-difluorophenyl structure have been investigated as inhibitors for several classes of enzymes.

HIV-1 Protease: The design of potent HIV-1 protease inhibitors often involves creating molecules that mimic the transition state of the enzyme's natural substrate. rsc.org In this context, the difluorophenylmethyl group has been successfully used as a P1-ligand. nih.govnih.gov This moiety enhances van der Waals interactions within the S1 subsite of the protease active site. nih.gov The incorporation of this group, along with other specialized ligands like fused-ring tetrahydropyranofuran, has led to inhibitors with exceptional potency against a wide array of multidrug-resistant HIV-1 variants. rsc.orgnih.gov The detailed understanding of these interactions, often elucidated by X-ray crystallography, provides critical insights into the enzyme's mechanism and informs strategies to combat drug resistance. nih.govnih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like cancer. plos.org The development of MMP inhibitors is an active area of research. mdpi.comnih.gov Inhibition strategies often involve designing molecules with moieties that can fit into specific pockets of the enzyme, such as the S1' pocket. While direct inhibitors based on this compound are not prominently documented, related structures are under investigation. For example, alloxan-based inhibitors use a biphenyl (B1667301) privileged structure to probe the deep S1' specificity pocket of MMP-2. plos.org Furthermore, derivatives of pyrimidine-2,4,6-trione have been shown to inhibit MMP-2 and MMP-9, highlighting the use of diverse chemical scaffolds to target these enzymes. mdpi.com

Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory disorders. d-nb.info The search for potent and specific HNE inhibitors is a key therapeutic goal. Research has focused on various classes of inhibitors, including peptidyl derivatives and novel sulfonamide analogs. nih.govnih.govfrontiersin.org For example, a series of orally active peptidyl pentafluoroethyl ketones were designed as HNE inhibitors based on modeling studies of the enzyme's active site. nih.gov

GPR35: G protein-coupled receptor 35 (GPR35) is a receptor implicated in inflammation and pain, making it an attractive therapeutic target. frontiersin.orgmedchemexpress.com Several antagonists for GPR35 have been identified, and notably, some of these contain a difluorophenyl group. nih.gov For instance, the antagonist CID-2745687 features a 2,4-difluorophenyl substituent. nih.govnih.gov Although this is a different isomer, its activity demonstrates that the difluorophenyl moiety is a recognized pharmacophore for interacting with this receptor, likely contributing to binding affinity and selectivity. nih.govguidetopharmacology.org

Enzyme TargetRole of the Difluorophenyl MoietyKey Research FindingsReferences
HIV-1 ProteaseServes as a P1-ligand to enhance van der Waals interactions in the S1 subsite.Incorporation of a 3,5-difluorophenylmethyl group led to inhibitors with picomolar potency against wild-type and multidrug-resistant HIV-1 variants. nih.gov, nih.gov
GPR35Component of antagonist molecules (e.g., 2,4-difluorophenyl in CID-2745687).Difluorophenyl-containing compounds act as competitive or noncompetitive antagonists at human GPR35, though with species-specific selectivity. nih.gov, nih.gov, guidetopharmacology.org
Matrix Metalloproteinases (MMPs)General use of substituted aryl groups to interact with specificity pockets (e.g., S1').Inhibitors with biphenyl or pyrimidine-trione scaffolds have been developed to target MMP-2 and MMP-9. plos.org, mdpi.com
Human Neutrophil Elastase (HNE)Component of various inhibitor scaffolds.Peptidyl ketones and sulfonamide derivatives have been designed as potent HNE inhibitors for inflammatory conditions. nih.gov, frontiersin.org

Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. nih.gov They are a key target for anticancer drugs. Molecules containing the 2,6-difluorophenyl group have been instrumental in developing probes to study microtubule dynamics.

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine (TPD) and related pyrimidines containing a substituted 2,6-difluorophenyl ring have been identified as potent microtubule-stabilizing agents. nih.govnih.gov For example, the compound Cevipabulin contains a 2,6-difluoro-4-[3-(methylamino)propoxy]phenyl moiety and exhibits microtubule-stabilizing activity. nih.gov Unlike classic agents like paclitaxel, some of these TPDs appear to interact with the vinca (B1221190) site on β-tubulin, a site typically targeted by microtubule-destabilizing agents. nih.govresearchgate.net Studying how these compounds stabilize microtubules through a non-traditional binding site provides invaluable information for fundamental biological understanding and for the design of new therapeutics for conditions ranging from cancer to neurodegenerative diseases. nih.govnih.gov

Applications in the Synthesis of Specialty Chemicals and Advanced Materials

While the predominant application of this compound and its close analogs lies within the realm of medicinal chemistry and chemical biology, its chemical properties suggest potential for broader use. The reactive primary amine can be used for polymerization or for grafting onto surfaces to modify material properties. smolecule.com The fluorine atoms on the phenyl ring can impart desirable characteristics such as thermal stability, hydrophobicity, and altered electronic properties. However, based on available scientific literature, the focus remains heavily on its use as an intermediate for biologically active compounds rather than for the development of advanced materials or specialty chemicals.

Precursors for Polymeric Materials

The primary amine group in this compound allows it to function as a monomer in polymerization reactions. Although this specific monoamine cannot form a polymer on its own, it can be used as a chain-terminating or modifying agent in the synthesis of certain polymers. More significantly, related difunctional amines (diamines) are extensively used in the production of high-performance polymers like polyamides.

The synthesis of fluorinated polyamides often involves the polycondensation of a diamine with a dicarboxylic acid. researchgate.nettandfonline.commdpi.comworldscientific.comresearchgate.net The incorporation of fluorine atoms into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, low moisture absorption, and high optical transparency. tandfonline.commdpi.com For instance, novel fluorinated polyamides have been synthesized from asymmetric aromatic diamines, resulting in materials with good thermal stability and solubility, capable of forming flexible thin films. tandfonline.com While this compound is a monoamine, a diaminated derivative could theoretically be employed in similar polymerization reactions to create novel fluorinated polyamides. The general scheme for such a polycondensation reaction is shown below:

Scheme 1: General synthesis of fluorinated polyamides from a diamine and a dicarboxylic acid.

The properties of the resulting polyamides are significantly influenced by the structure of the monomers. The introduction of a 2,6-difluorophenyl group could lead to polymers with unique characteristics.

Property of Fluorinated PolyamidesPotential Influence of 2,6-Difluorophenyl Group
Thermal StabilityThe strong carbon-fluorine bond can enhance thermal resistance.
SolubilityThe fluorine atoms can increase solubility in organic solvents. tandfonline.comresearchgate.net
Optical PropertiesCan lead to high optical transparency and low color. tandfonline.commdpi.com
Dielectric ConstantFluorination typically lowers the dielectric constant.

Components in Functional Organic Devices

Fluorinated organic molecules are of significant interest in the field of functional organic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into organic materials can significantly alter their electronic properties. rsc.org

Specifically, the 2,6-difluorophenyl moiety is a structural component in some materials developed for organic electronics. For example, molecules containing this group have been investigated as components of liquid crystals due to their ability to induce stable nematic phases and increase birefringence. nih.gov In the context of OLEDs, iridium complexes bearing 2-(4,6-difluorophenyl)pyridyl ligands, such as bis[2-(4,6-difluorophenyl)pyridyl-N,C2']iridium(III) picolinate (B1231196) (FIrpic), are widely used as blue phosphorescent emitters. researchgate.netacs.orgosti.gov The fluorine atoms in these materials help to lower the HOMO and LUMO energy levels, which can improve electron injection and enhance the stability of the material against oxidative degradation. rsc.org

Given these precedents, this compound could serve as a precursor or building block for the synthesis of new functional organic materials. The amine group can be chemically modified to incorporate the molecule into larger conjugated systems or to attach it to other functional units. The electronic properties of the 2,6-difluorophenyl group could then be harnessed in the final material.

Functional Organic Device ApplicationPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs)Precursor for host materials or ligands for emissive metal complexes.
Organic Field-Effect Transistors (OFETs)Building block for organic semiconductors.
Liquid CrystalsPrecursor for liquid crystalline materials with tailored properties.

It is important to note that while the structural motifs of this compound are relevant to these fields, extensive research and development would be required to validate its utility in these applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-difluorophenyl)butan-2-amine, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2,6-difluorophenylacetone with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) yields the amine intermediate. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures . Intermediate characterization by 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.5 ppm for methyl groups) and LC-MS ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm fluorine substitution patterns (e.g., splitting due to 4JH-F^4J_{\text{H-F}}) and amine proton integration .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C10_{10}H13_{13}F2_2N) and isotopic patterns .
  • Elemental analysis : Confirms C, H, N content within ±0.3% deviation .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

  • Methodological Answer : Chiral resolution via HPLC using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers. Alternatively, diastereomeric salt formation with L-tartaric acid in ethanol followed by fractional crystallization isolates enantiomers. Enantiomeric excess (ee) is quantified by polarimetry or chiral GC .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with targets like Aurora kinase A (PDB ID: 3H10) identifies binding affinities. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential maps for fluorine-π interactions .

Q. How should researchers address contradictions in reported bioactivity data for fluorinated amine analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Validate results using orthogonal assays:

  • In vitro : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) with controlled DMSO concentrations (<0.1%).
  • In silico : Cross-validate docking scores with free-energy perturbation (FEP) simulations to assess binding stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize amine residues with 10% acetic acid before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.